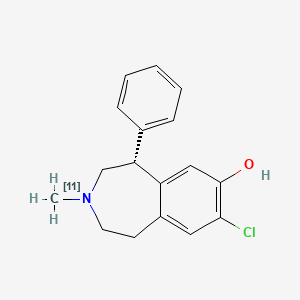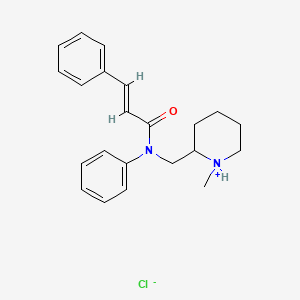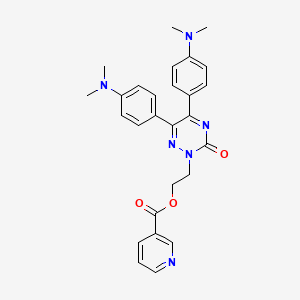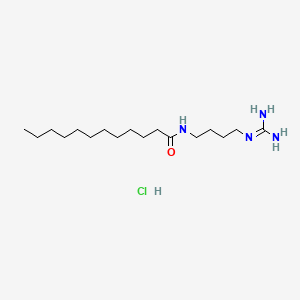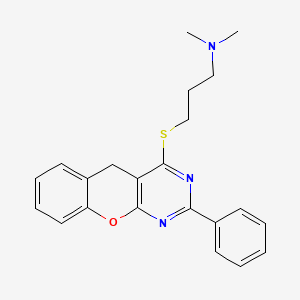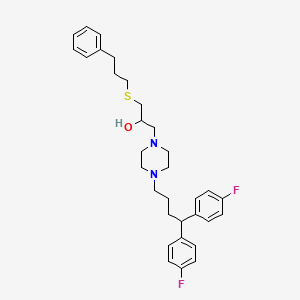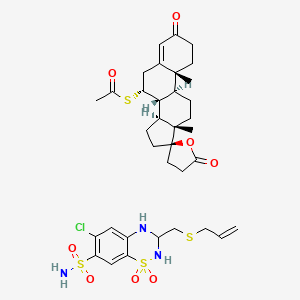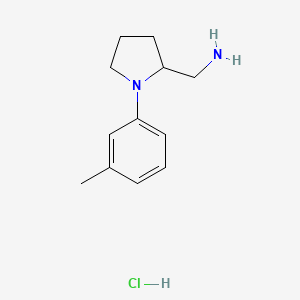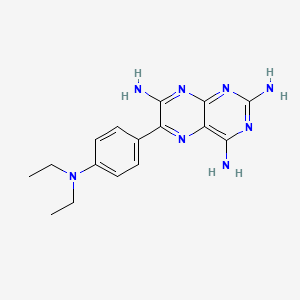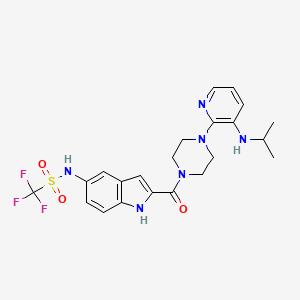
1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine is a complex organic compound that features a unique combination of functional groups, including an indole, a piperazine, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Trifluoromethylsulfonylamino Group: This step often involves the reaction of the indole with trifluoromethylsulfonyl chloride under basic conditions.
Coupling with Piperazine: The indole derivative is then coupled with a piperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Pyridine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethylsulfonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the nitro group can yield the corresponding amine.
Applications De Recherche Scientifique
1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole and pyridine derivatives.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the trifluoromethylsulfonylamino group can enhance the compound’s binding affinity and specificity. The piperazine and pyridine moieties can further modulate the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(methylamino)-2-pyridinyl)piperazine
- 1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(ethylamino)-2-pyridinyl)piperazine
Uniqueness
1-((5-(Trifluoromethylsulfonylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine is unique due to the presence of the isopropylamino group, which can enhance its binding affinity and specificity compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new pharmaceuticals and materials with tailored properties.
Propriétés
Numéro CAS |
147920-16-9 |
|---|---|
Formule moléculaire |
C22H25F3N6O3S |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25F3N6O3S/c1-14(2)27-18-4-3-7-26-20(18)30-8-10-31(11-9-30)21(32)19-13-15-12-16(5-6-17(15)28-19)29-35(33,34)22(23,24)25/h3-7,12-14,27-29H,8-11H2,1-2H3 |
Clé InChI |
PUPVAMYNUHQSGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


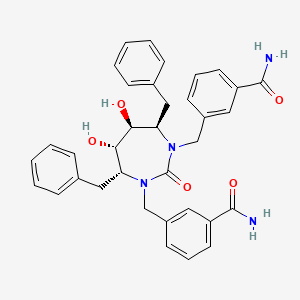

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
